![molecular formula C18H18O3S B1265955 Amberlyst(R) 15 CAS No. 39389-20-3](/img/structure/B1265955.png)
Amberlyst(R) 15
Overview
Description
Amberlyst(R) 15 is a type of polymeric benzenesulfonic acid. It is formed by the condensation of two monomers, ethylbenzene and diethenylbenzene, with a sulfonic acid group. This compound is widely used in various industries, including food, pharmaceutical, and cosmetic industries. It is also used in the manufacture of products such as detergents, paints, and coatings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves the polymerization of ethylbenzene and diethenylbenzene in the presence of a sulfonic acid group. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired polymeric structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale polymerization reactors where the monomers are mixed and polymerized under specific conditions. The process may include steps such as purification and drying to obtain the final product in its desired form.
Chemical Reactions Analysis
Types of Reactions
Amberlyst(R) 15 undergoes various chemical reactions, including:
Oxidation: The sulfonic acid group can be oxidized under certain conditions.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Esterification: The sulfonic acid group can react with alcohols to form esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Substitution: Reagents such as halogens and nitrating agents are used for electrophilic substitution.
Esterification: Alcohols and acid catalysts are used for esterification reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the sulfonic acid group.
Substitution: Substituted aromatic compounds.
Esterification: Esters of benzenesulfonic acid.
Scientific Research Applications
Catalytic Applications
Amberlyst® 15 serves as an effective catalyst in numerous chemical reactions, particularly in the field of green chemistry. Its ability to facilitate reactions under mild conditions and its recyclability make it a preferred choice for sustainable practices.
Acylation of Phenols and Alcohols
Recent studies have demonstrated that Amberlyst® 15 can catalyze the acylation of phenols and alcohols using acetic anhydride as an acylating agent. This process occurs under solvent-free conditions at room temperature, allowing for high selectivity and yield without the need for hazardous solvents or additives. For instance, a study conducted by researchers at the University Institute of Chemical Technology in Mumbai reported that Amberlyst® 15 could be reused multiple times without loss of activity, achieving nearly quantitative yields in several cycles .
Reaction Type | Conditions | Yield | Recyclability |
---|---|---|---|
Acylation of Phenols | Solvent-free, room temperature | Good to excellent | Up to 4 cycles with no loss in activity |
Biodiesel Production
Amberlyst® 15 has also been employed in the production of biodiesel through the esterification of fatty acids. A notable study reported that palm fatty acid distillate was successfully converted into biodiesel with a yield of 97% when using Amberlyst® 15 as a catalyst . This application highlights the resin's potential in renewable energy sectors.
Feedstock | Catalyst | Yield |
---|---|---|
Palm Fatty Acid Distillate | Amberlyst® 15 | 97% |
Organic Synthesis
Amberlyst® 15 is utilized in various organic transformations, including the formation of carbon-carbon (C-C), carbon-nitrogen (C-N), carbon-phosphorus (C-P), and carbon-sulfur (C-S) bonds. Its versatility allows it to facilitate complex reactions under mild conditions.
Transesterification Reactions
The resin has been shown to act as a Bronsted acid catalyst for transesterification reactions involving β-ketoesters and different alcohols. This method is particularly advantageous for producing various esters efficiently .
Deprotection Reactions
Amberlyst® 15 is effective in deprotecting Boc-protected amines, allowing for the purification and isolation of amine compounds. This application is crucial in pharmaceutical synthesis where protecting groups are commonly used .
Case Studies and Research Findings
Several case studies illustrate the effectiveness of Amberlyst® 15 across different applications:
- Acylation Study : In a study on the acylation of phenols, Amberlyst® 15 was found to facilitate reactions with high selectivity and yield, demonstrating its efficiency as a catalyst under environmentally friendly conditions .
- Biodiesel Production : Research indicated that using Amberlyst® 15 for biodiesel production from palm oil byproducts resulted in high yields, showcasing its potential for sustainable energy solutions .
- Organic Transformations : Various studies have documented the use of Amberlyst® 15 in synthesizing complex organic molecules, reinforcing its utility in both academic and industrial settings .
Mechanism of Action
The mechanism of action of benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene involves its ability to act as a strong acid catalyst. The sulfonic acid group can donate protons, facilitating various chemical reactions. It can also form complexes with metal ions, enhancing its catalytic properties.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid, polymer with ethylbenzene: Similar structure but different monomer composition.
Benzenesulfonic acid, polymer with styrene: Similar sulfonic acid group but different aromatic monomer.
Uniqueness
Amberlyst(R) 15 is unique due to its specific combination of monomers and the presence of a sulfonic acid group. This combination provides distinct properties such as enhanced thermoelectric performance and electrocatalytic activity.
Biological Activity
Amberlyst® 15 is a macroreticular sulfonic acid cation exchange resin widely used as a catalyst in organic synthesis. Its unique properties facilitate various chemical reactions, including the synthesis of biologically active compounds. This article explores the biological activity associated with Amberlyst® 15, focusing on its role in synthesizing compounds with significant pharmacological properties.
Biological Activity of Compounds Synthesized Using Amberlyst® 15
Amberlyst® 15 has been demonstrated to catalyze reactions leading to the formation of various biologically active compounds, particularly through the Biginelli reaction and other synthetic pathways.
Key Compounds and Their Biological Activities
-
Dihydropyrimidinones :
- Synthesis : The Biginelli reaction using Amberlyst® 15 efficiently produces 3,4-dihydropyrimidin-2(1H)-ones.
- Biological Activities : These compounds exhibit a wide range of biological activities, including:
- Antiviral properties
- Antitumor effects
- Antibacterial activity
- Anti-inflammatory effects
- Notably, some derivatives have been identified as potential calcium channel blockers and antihypertensive agents .
-
Prenylated Phenols :
- Synthesis : Amberlyst® 15 catalyzes the prenylation of phenols to produce 2,2-dimethylchromans and chromenes.
- Biological Activities : The resultant compounds have shown insecticidal properties and potential therapeutic effects against various diseases due to their structural similarity to bioactive natural products .
Case Study 1: Synthesis of Dihydropyrimidinones
In a study conducted by Jetti et al., the synthesis of dihydropyrimidinones was achieved using Amberlyst® 15 as a catalyst. The reaction involved a multicomponent approach combining β-dicarbonyl compounds, aldehydes, and urea. The resulting dihydropyrimidinones demonstrated significant biological activities, highlighting their potential in drug development for conditions such as hypertension and cancer .
Case Study 2: Prenylation of Phenols
Kalena et al. explored the use of Amberlyst® 15 in the one-step synthesis of benzopyrans through the prenylation of phenols. This method yielded improved selectivity and higher yields compared to traditional methods. The synthesized compounds were characterized for their biological activity, revealing potential applications in pharmacology .
Summary of Biological Activities
Compound Type | Biological Activity | References |
---|---|---|
Dihydropyrimidinones | Antiviral, antitumor, antibacterial, anti-inflammatory | |
Prenylated Phenols | Insecticidal properties, potential therapeutic effects |
Mechanistic Insights
The mechanism by which Amberlyst® 15 facilitates these reactions often involves protonation of substrates, leading to enhanced electrophilicity. This process is critical in promoting nucleophilic attacks that yield biologically active products.
Properties
IUPAC Name |
1,2-bis(ethenyl)benzene;2-ethenylbenzenesulfonic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10.C8H8O3S/c1-3-9-7-5-6-8-10(9)4-2;1-2-7-5-3-4-6-8(7)12(9,10)11/h3-8H,1-2H2;2-6H,1H2,(H,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIWVGXQOXWGJCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=CC=C1C=C.C=CC1=CC=CC=C1S(=O)(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90960068 | |
Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
314.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Light yellow pellets; [Sigma-Aldrich MSDS] | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20290 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
39389-20-3 | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Ethenylbenzene-1-sulfonic acid--1,2-diethenylbenzene (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90960068 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Benzenesulfonic acid, ethenyl-, polymer with diethenylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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